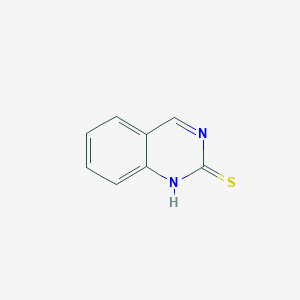

Quinazoline-2(1h)-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

キナゾリン-2(1H)-チオンは、2位にチオン基を持つキナゾリン環系を特徴とする複素環式化合物です。この化合物は、その多様な生物活性と医薬品化学における潜在的な用途により、大きな関心を集めています。キナゾリン誘導体は、抗がん剤、抗菌剤、抗炎症剤など、幅広い薬理作用で知られています。

製法

合成経路と反応条件

キナゾリン-2(1H)-チオンは、様々な方法で合成することができます。一般的な方法の1つは、2-アミノベンゾニトリルと二硫化炭素を塩基性条件下で環化させる方法です。別の方法は、アントラニル酸とチオ尿素を、オキシ塩化リンなどの脱水剤の存在下で反応させる方法です。 これらの反応は、通常、高い収率を得るために、制御された温度と特定の触媒を必要とします .

工業的生産方法

キナゾリン-2(1H)-チオンの工業生産は、多くの場合、効率性と費用対効果を確保するために、最適化された反応条件を用いた大規模合成が行われます。 連続式反応器と高度な触媒系の使用は、生産プロセスを強化し、より持続可能でスケーラブルなものにすることができます .

準備方法

Synthetic Routes and Reaction Conditions

Quinazoline-2(1H)-thione can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with carbon disulfide under basic conditions. Another method includes the reaction of anthranilic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride. These reactions typically require controlled temperatures and specific catalysts to achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more sustainable and scalable .

化学反応の分析

反応の種類

キナゾリン-2(1H)-チオンは、次のような様々な化学反応を起こします。

酸化: キナゾリン-2,4-ジオン誘導体を生成するために酸化することができます。

還元: 還元反応により、キナゾリン-2-チオールに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主な生成物には、キナゾリン-2,4-ジオン、キナゾリン-2-チオール、様々な置換キナゾリン誘導体などがあります .

科学研究への応用

キナゾリン-2(1H)-チオンは、科学研究において数多くの用途があります。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。

生物学: 酵素阻害やタンパク質相互作用の研究に使用されます。

医学: キナゾリン-2(1H)-チオン誘導体は、抗がん剤、抗菌剤、抗炎症剤としての可能性を示しています。

科学的研究の応用

Quinazoline-2(1H)-thione has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: this compound derivatives exhibit potential as anticancer, antibacterial, and anti-inflammatory agents.

Industry: It is utilized in the development of agrochemicals and pharmaceuticals

作用機序

キナゾリン-2(1H)-チオンの作用機序には、様々な分子標的との相互作用が関与しています。細胞シグナル伝達経路において重要な役割を果たすチロシンキナーゼなどの酵素を阻害することができます。キナゾリン-2(1H)-チオンはこれらの酵素に結合することで、細胞プロセスを阻害し、治療効果をもたらす可能性があります。 水素結合を形成し、酵素の活性部位にある特定のアミノ酸残基と相互作用する化合物の能力は、その生物活性にとって重要です .

類似化合物との比較

キナゾリン-2(1H)-チオンは、キナゾリン-2,4-ジオンやキナゾリン-2-チオールなどの他のキナゾリン誘導体と比較することができます。これらの化合物はすべて共通のキナゾリンコアを共有していますが、官能基によって異なる化学的および生物学的特性を有しています。 キナゾリン-2(1H)-チオンは、チオン基により、その類似体とは異なる反応性と生物活性を示すことが特徴です .

類似化合物のリスト

- キナゾリン-2,4-ジオン

- キナゾリン-2-チオール

- キナゾリン-4(3H)-オン

- キナゾリン-2(1H)-オン

生物活性

Quinazoline-2(1H)-thione is a member of the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a nitrogen-containing heterocyclic structure that contributes to its biological activity. The thione group (–C=S) enhances its reactivity and interaction with biological targets. The structure can be modified at various positions to optimize its pharmacological effects.

Anticancer Activity

A significant body of research has demonstrated the anticancer potential of this compound derivatives.

Case Study: Anticancer Efficacy

In a study evaluating 24 thioderivatives of quinazoline-4(3H)-thiones, one compound showed notable inhibitory effects against multiple cancer cell lines, including:

| Cell Line | Inhibition (%) |

|---|---|

| CCRF-CEM (Leukemia) | 31.50 |

| SF-539 (CNS Cancer) | 47.41 |

| MDA-MB-231 (Breast Cancer) | 35.00 |

The study concluded that these compounds exert their anticancer effects through mechanisms such as cell cycle arrest at the G2/M phase, highlighting the importance of structural modifications in enhancing activity .

Antimicrobial Activity

This compound derivatives also exhibit significant antimicrobial properties. A recent study synthesized several derivatives and tested their efficacy against various bacterial strains.

Antibacterial Efficacy

The following table summarizes the antibacterial activity of selected this compound derivatives against common pathogens:

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 12 | 70 |

| Compound B | Escherichia coli | 15 | 65 |

| Compound C | Pseudomonas aeruginosa | 10 | 80 |

These results indicate that specific modifications to the quinazoline structure can enhance antibacterial activity, making them promising candidates for further development .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound derivatives have shown potential in various other therapeutic areas:

- Antioxidant Activity : Research indicates that certain derivatives can scavenge free radicals effectively.

- Anti-inflammatory Effects : Some compounds have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.

- Antitubercular Activity : Quinazoline derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, with promising results indicating their potential as anti-tuberculosis agents .

Structure-Activity Relationship (SAR)

The biological activities of this compound are significantly influenced by structural modifications. SAR studies reveal that:

特性

IUPAC Name |

1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBPJMUAIOKJNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。